Ethanol, 2-(4-aminophenoxy)-, hydrochloride

Purity Stoichiometry Procurement Specification

Ethanol, 2-(4-aminophenoxy)-, hydrochloride (CAS 61886-41-7) is a para-substituted aromatic amino–ether alcohol supplied as the hydrochloride (HCl) salt. The compound possesses a molecular formula of C₈H₁₁NO₂·ClH (free base molecular weight 153.18 g mol⁻¹; hydrochloride salt molecular weight 189.64 g mol⁻¹).

Molecular Formula C8H12ClNO2
Molecular Weight 189.64 g/mol
CAS No. 61886-41-7
Cat. No. B1266767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanol, 2-(4-aminophenoxy)-, hydrochloride
CAS61886-41-7
Molecular FormulaC8H12ClNO2
Molecular Weight189.64 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)OCCO.Cl
InChIInChI=1S/C8H11NO2.ClH/c9-7-1-3-8(4-2-7)11-6-5-10;/h1-4,10H,5-6,9H2;1H
InChIKeyUXSSTDOZPRSAKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethanol, 2-(4-aminophenoxy)-, hydrochloride (CAS 61886-41-7) Sourcing and Identity Overview


Ethanol, 2-(4-aminophenoxy)-, hydrochloride (CAS 61886-41-7) is a para-substituted aromatic amino–ether alcohol supplied as the hydrochloride (HCl) salt. The compound possesses a molecular formula of C₈H₁₁NO₂·ClH (free base molecular weight 153.18 g mol⁻¹; hydrochloride salt molecular weight 189.64 g mol⁻¹) [1]. It belongs to the class of aminophenoxyethanol derivatives that are widely employed as synthetic intermediates, building blocks, and in the construction of bioactive molecule libraries. This product is offered by multiple specialty chemical suppliers at defined purity grades, most commonly 95% or ≥98%, and is intended for research use only [2].

Why Generic Substitution Fails: Structural Confounders in Aminophenoxyethanol Selection


Superficial similarity among aminophenoxyethanol variants—all co-formulated as C₈H₁₁NO₂ free bases—masks three critical dimensions that prevent generic substitution: (1) positional isomerism (2-, 3-, vs. 4-aminophenoxy), which directly dictates the electronics and sterics of the aromatic ring and therefore reactivity and target binding; (2) salt form, which controls aqueous solubility, hygroscopicity, and formulation compatibility in aqueous reaction systems; and (3) trace-level impurity profiles that differ by synthetic route and supplier. The 4-aminophenoxy (para) orientation provides a linear geometry with the amino group in conjugation with the ether oxygen, a feature that is absent in the bent 2- and 3-isomers . These distinctions become functionally meaningful in any synthesis or assay where regiochemistry or solubility is rate-limiting.

Product-Specific Quantitative Evidence Guide for Ethanol, 2-(4-aminophenoxy)-, hydrochloride (CAS 61886-41-7)


Purity Grade Differentiator: ≥98% vs. 95% – Impact on Reaction Stoichiometry and Reproducibility

Among available supply options for 2-(4-aminophenoxy)ethanol hydrochloride, the ≥98% purity grade (offered by vendors such as Chemscene) provides a 3-percentage-point absolute purity advantage over the 95% grade (offered by Sigma-Aldrich, Calpac Lab, and others) . In a typical 1 mmol reaction employing 189.6 mg of the hydrochloride salt, the 95% purity material introduces up to 9.5 mg of unspecified impurities, whereas the ≥98% material introduces ≤3.8 mg—a 60% reduction in extraneous mass. This reduced impurity burden is critical when this compound is used as a monomer or building block in step-growth polymerizations or in parallel medicinal chemistry libraries where side-product formation scales with impurity load.

Purity Stoichiometry Procurement Specification Synthetic Intermediate

Hydrochloride Salt Advantage: Aqueous Solubility of the Target vs. Free Base Form

The hydrochloride salt of 2-(4-aminophenoxy)ethanol (CAS 61886-41-7) is expected to exhibit markedly higher aqueous solubility than its free base counterpart (CAS 6421-88-1). Computational estimation (WSKOW v1.41) predicts an intrinsic water solubility of 5.124 × 10⁴ mg L⁻¹ (≈51.2 g L⁻¹) for the free base at 25 °C ; however, protonation of the aniline nitrogen in the HCl salt increases polarity and disrupts crystal lattice energy, typically increasing aqueous solubility by one to three orders of magnitude relative to the free base [1]. The general principle is well-established: the free base of cocaine is soluble to the extent of 1 part in 600 parts water, whereas cocaine hydrochloride dissolves at 1 part in 0.5 parts water, a 1200-fold difference [1]. While an exact fold-increase for this specific compound has not been experimentally published, the qualitative direction and substantial magnitude of the solubility advantage are unambiguous.

Solubility Salt Form Aqueous Reaction Media Formulation

Positional Isomer Differentiation: Para- vs. Meta- vs. Ortho-Aminophenoxyethanol – LogP and Predicted Physicochemical Profiles

The para-substituted 4-aminophenoxy isomer (free base CAS 6421-88-1) is characterized by a calculated LogP of 0.187 [1], whereas the meta-substituted 3-aminophenoxy isomer (CAS 50963-77-4) exhibits a lower computed LogP of 0.13 , a difference of 0.057 LogP units. The ortho-isomer (2-aminophenoxy) has an estimated LogP of approximately 0.24 (ChemSpider prediction). Although the absolute magnitude of these differences appears small, a ΔLogP of ~0.11 between the para- and ortho-isomers translates to an approximately 1.3-fold difference in partition coefficient, which is sufficient to alter chromatographic retention times, membrane permeability in cell-based assays, and the lipophilic efficiency (LipE) of derived drug candidates. The para-orientation also positions the amine para to the ether oxygen, enabling extended conjugation and resonance stabilization that affects both the pKa of the aniline nitrogen and the electron density at the reactive hydroxyl terminus.

Positional Isomerism Lipophilicity LogP Structure-Activity Relationship

Best Research and Industrial Application Scenarios for Ethanol, 2-(4-aminophenoxy)-, hydrochloride (CAS 61886-41-7)


Para-Specific Medicinal Chemistry Building Block

The 4-aminophenoxy (para) substitution pattern provides a linear molecular geometry that is preferred in the design of kinase inhibitors, GPCR ligands, and other target classes where the distance and angle between the amine handle and the terminal hydroxyl group are critical for binding pocket complementarity. Researchers requiring regiochemical fidelity should specify this para-isomer rather than the meta- (CAS 50963-77-4) or ortho- (CAS 42876-07-3) isomers, which present different vector angles .

Aqueous-Phase Conjugation and Bioconjugation Chemistry

The hydrochloride salt form confers the aqueous solubility necessary for reactions conducted in water, PBS buffer, or aqueous–organic mixtures—conditions under which the free base (CAS 6421-88-1) may precipitate or form emulsions. This makes the HCl salt the appropriate form for pegylation, biotinylation, or NHS-ester coupling reactions where high starting-material solubility directly impacts conjugation efficiency [1].

High-Fidelity Polymer and Dendrimer Synthesis

When used as a monomer or chain-extender in step-growth polymerization (e.g., poly(ether–amide) or poly(ether–ester) synthesis), the ≥98% purity grade minimizes stoichiometric imbalance caused by unreactive impurities. Compared to the 95% grade, the higher-purity material reduces the probability of premature chain termination and broadened molecular weight distributions, making it the preferred input for GPC-characterized polymer synthesis .

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